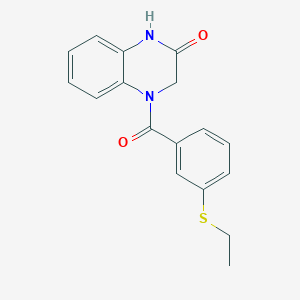

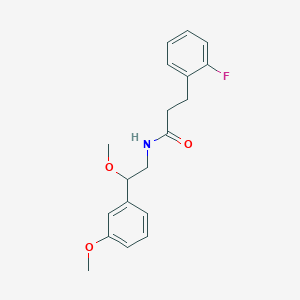

![molecular formula C18H14FN3OS B3001724 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide CAS No. 2034473-40-8](/img/structure/B3001724.png)

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide is a chemically synthesized molecule that appears to be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions that can be facilitated by ionic liquids, as seen in the preparation of 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) . This method is advantageous due to its good yields, environmental friendliness, and mild reaction conditions. Similarly, the synthesis of 5-fluoroimidazo[2,1-b][1,3]thiazoles is achieved through heterocyclization of N-(heteroarylimino)trifluoropyruvates, indicating that the introduction of a fluorine atom into such heterocyclic frameworks is feasible .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a fused imidazole-thiazole ring system, which is a common motif in compounds with biological relevance. The presence of a fluorine atom could influence the electronic properties of the molecule and potentially its biological activity .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of similar compounds suggests that such molecules could participate in various chemical transformations. These could include further functionalization of the heterocyclic core or reactions involving the amide moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the amide group and the heterocyclic system could affect its solubility, stability, and reactivity. The fluorine atom could also impact the compound's lipophilicity and its interaction with biological targets, as seen in the case of the mGluR1 antagonist, which demonstrates a good pharmacokinetic profile and potential for development as a PET tracer .

Relevant Case Studies

Although no direct case studies on this compound are provided, the discovery of a related mGluR1 antagonist with a fluorinated thiazole moiety highlights the potential of such compounds in therapeutic applications and as tools for understanding biological functions .

Mechanism of Action

Target of Action

The primary targets of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide are currently unknown. This compound is a derivative of imidazole , a heterocyclic compound that is a core component of many biologically active molecules. Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that this compound may interact with multiple targets.

Mode of Action

Based on the properties of imidazole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . Therefore, it is possible that this compound may also affect similar pathways.

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents , which may enhance their bioavailability

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it is possible that this compound may have diverse effects at the molecular and cellular levels, such as modulation of protein function, alteration of signal transduction pathways, and changes in cell proliferation and survival.

Future Directions

The future directions in the research of imidazo[2,1-b][1,3]thiazoles involve the exploration of their potential biological effects and the development of new synthetic methods . The introduction of different functional groups and structural motifs into the imidazo[2,1-b][1,3]thiazole framework is a promising direction in medicinal chemistry .

properties

IUPAC Name |

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3OS/c19-13-5-3-4-12(10-13)17(23)20-15-7-2-1-6-14(15)16-11-22-8-9-24-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVMBXFMDXUQHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)

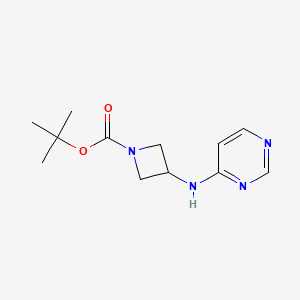

![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/no-structure.png)

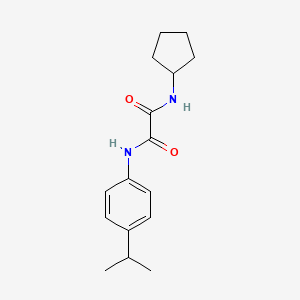

![Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3001651.png)

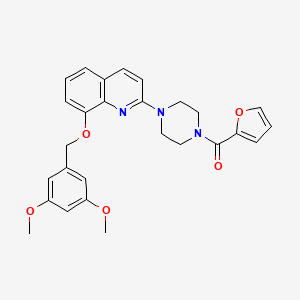

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3001652.png)

![[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride](/img/structure/B3001655.png)

![2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3001657.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3001659.png)

![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)